Barasertib (also known as AZD1152) is a potent and selective inhibitor of Aurora B kinase, developed for cancer research. [, ] Aurora B kinase plays a crucial role in mitosis, a process of cell division, specifically in regulating chromosome segregation and cytokinesis. [, , , ] This makes Aurora B kinase an attractive target for therapeutic intervention in various malignancies. [, , ] Barasertib, as an Aurora B kinase inhibitor, has been extensively studied in preclinical models and has shown promising antitumor activity in both hematological and solid tumors. [, , ]
Barasertib is a prodrug that is rapidly converted in vivo to its active metabolite, barasertib-hydroxyquinazoline-pyrazol-aniline (barasertib-hQPA). [, , ] Barasertib-hQPA is a reversible, adenosine triphosphate-competitive inhibitor with a high affinity for Aurora B kinase. [] The exact molecular structure of Barasertib and barasertib-hQPA is not provided in the abstracts.
Barasertib, through its active metabolite barasertib-hQPA, selectively inhibits Aurora B kinase activity. [, , ] This inhibition disrupts the normal function of Aurora B kinase during mitosis, leading to:
The overall result of these effects is the suppression of tumor cell proliferation and induction of tumor cell death. [, , ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4